N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

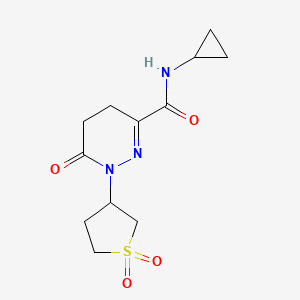

This compound is a tetrahydropyridazine derivative featuring a cyclopropyl carboxamide group at the N-3 position and a 1,1-dioxidotetrahydrothiophene ring at the N-1 position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to bicyclic or sulfone-containing scaffolds.

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

InChI |

InChI=1S/C12H17N3O4S/c16-11-4-3-10(12(17)13-8-1-2-8)14-15(11)9-5-6-20(18,19)7-9/h8-9H,1-7H2,(H,13,17) |

InChI Key |

JWBWQXUZTHJAFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyridazine ring, introduction of the cyclopropyl group, and incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industry: The compound’s properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

This compound (hereafter referred to as Compound A ) shares a tetrahydropyridazine core with the target molecule but differs in substituents and functional groups (Table 1).

Key Findings from Comparison

Polarity and Solubility: The target compound’s 1,1-dioxidotetrahydrothiophene group introduces a sulfone moiety, increasing polarity compared to Compound A’s non-polar tosyl and thiophene groups. This may enhance aqueous solubility and metabolic stability due to reduced lipophilicity.

Stereochemical Complexity :

- Compound A exhibits an (S)-configuration at C-5, critical for its enantioselective synthesis. In contrast, the stereochemical details of the target compound are unspecified, suggesting opportunities for stereochemical optimization to enhance activity or selectivity.

Thermal Stability :

- Compound A’s melting point (152–159°C) indicates moderate thermal stability, likely influenced by its crystalline tosyl group. The target compound’s melting point remains uncharacterized, but its rigid cyclopropyl and sulfone groups may promote higher thermal resilience.

Synthetic Feasibility :

- Compound A’s synthesis involves a multi-step route with column chromatography for enantiomeric resolution . The target compound’s synthesis may face challenges due to the sulfone group’s reactivity and the cyclopropyl carboxamide’s steric demands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.